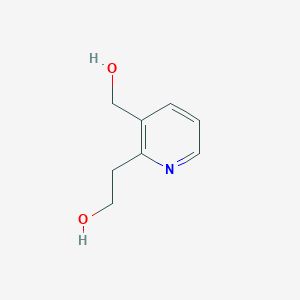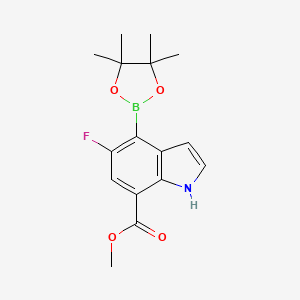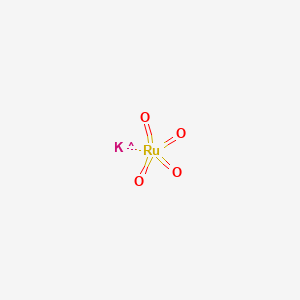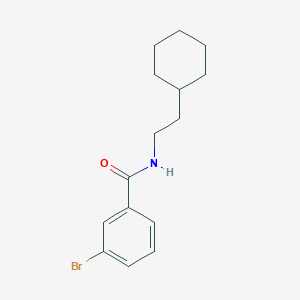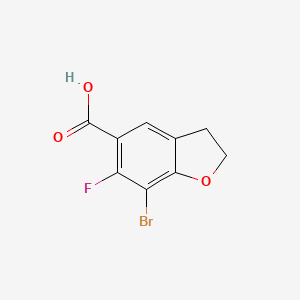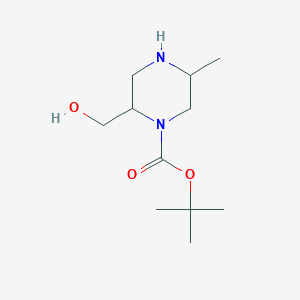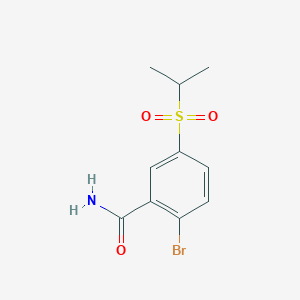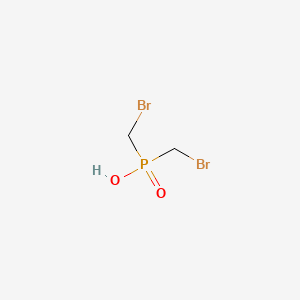
Bis(bromomethyl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(bromomethyl)phosphinic acid is an organophosphorus compound characterized by the presence of two bromomethyl groups attached to a phosphinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(bromomethyl)phosphinic acid typically involves the reaction of phosphinic acid with bromomethylating agents. One common method includes the reaction of phosphinic acid with formaldehyde and hydrobromic acid, resulting in the formation of this compound. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The scalability of the synthesis is crucial for its application in various industries .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(bromomethyl)phosphinic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The phosphinic acid moiety can undergo oxidation to form phosphonic acids or reduction to form phosphine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base or under acidic conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Various substituted phosphinic acid derivatives.
Oxidation and Reduction Reactions: Phosphonic acids and phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(bromomethyl)phosphinic acid has found applications in several scientific research areas:
Wirkmechanismus
The mechanism of action of bis(bromomethyl)phosphinic acid involves its interaction with specific molecular targets. The bromomethyl groups can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its effects. The phosphinic acid moiety can also participate in coordination chemistry, forming complexes with metal ions and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Phosphonic Acid Derivatives: Compounds like bis(phosphonomethyl)phosphinic acid share structural similarities but differ in their reactivity and applications.
Phosphoric Acid Derivatives: These compounds have different functional groups and exhibit distinct chemical properties and uses.
Uniqueness: Bis(bromomethyl)phosphinic acid is unique due to the presence of bromomethyl groups, which impart specific reactivity and enable the formation of a wide range of derivatives. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C2H5Br2O2P |
|---|---|
Molekulargewicht |
251.84 g/mol |
IUPAC-Name |
bis(bromomethyl)phosphinic acid |
InChI |
InChI=1S/C2H5Br2O2P/c3-1-7(5,6)2-4/h1-2H2,(H,5,6) |
InChI-Schlüssel |
ICUYOPOABNMTDX-UHFFFAOYSA-N |
Kanonische SMILES |
C(P(=O)(CBr)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



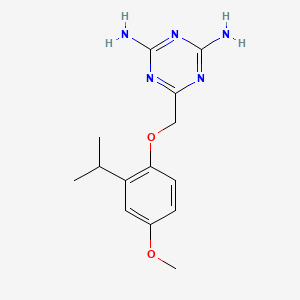

![5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13913793.png)
